molecular formula C20H20O4 B14735193 2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid CAS No. 5041-46-3

2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid

Cat. No.: B14735193
CAS No.: 5041-46-3
M. Wt: 324.4 g/mol
InChI Key: ZKDDTNQBWNROLU-FBMGVBCBSA-N
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Description

2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid is an organic compound that belongs to the family of carboxylic acids It features a benzene ring substituted with a carboxyl group and a phenylhexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens, nitrating agents, and sulfonating agents in the presence of catalysts.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid is unique due to its extended carbon chain and the presence of both a carboxyl group and a phenylhexenyl group. This structural complexity provides it with distinct chemical and biological properties compared to simpler carboxylic acids.

Properties

CAS No.

5041-46-3

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid

InChI

InChI=1S/C20H20O4/c1-2-3-11-16(15-12-7-8-13-17(15)19(21)22)18(20(23)24)14-9-5-4-6-10-14/h4-10,12-13H,2-3,11H2,1H3,(H,21,22)(H,23,24)/b18-16+

InChI Key

ZKDDTNQBWNROLU-FBMGVBCBSA-N

Isomeric SMILES

CCCC/C(=C(/C1=CC=CC=C1)\C(=O)O)/C2=CC=CC=C2C(=O)O

Canonical SMILES

CCCCC(=C(C1=CC=CC=C1)C(=O)O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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